molecular formula C14H16N2O B2355174 N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide CAS No. 2411257-35-5

N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide

Cat. No. B2355174
CAS RN: 2411257-35-5
M. Wt: 228.295
InChI Key: FGNFNNQOUYYKRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . The synthesis of indole derivatives involves the construction of indoles as a moiety in selected alkaloids .


Molecular Structure Analysis

The molecular structure of N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide can be represented by the SMILES string CCN(CC)CC1=CNC2=C1C=CC=C2 . This string represents the structure of the molecule in terms of the atoms present and their connectivity .

Future Directions

The future directions for research on N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide and other indole derivatives are vast. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of a variety of indole derivatives has created interest among researchers due to their various biological activities .

properties

IUPAC Name

N-ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-14(17)16(4-2)10-11-6-5-7-13-12(11)8-9-15-13/h3,5-9,15H,1,4,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNFNNQOUYYKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C2C=CNC2=CC=C1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide

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